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This technical guide provides an in-depth overview of the allosteric modulation of the P2X4

receptor by the selective antagonist BX430. P2X4, an ATP-gated cation channel, is a promising

therapeutic target for chronic pain and inflammation.[1][2] BX430 has emerged as a critical tool

for investigating the physiological and pathological roles of this receptor.

Core Concepts: BX430 and P2X4 Interaction
BX430, a phenylurea compound with the chemical name 1-(2,6-dibromo-4-isopropyl-phenyl)-3-

(3-pyridyl)urea, acts as a potent and selective noncompetitive allosteric antagonist of the

human P2X4 receptor.[1][3] Its mechanism of action is characterized by an insurmountable

blockade, indicating that it does not compete with ATP for the orthosteric binding site.[1][2]

Cryo-electron microscopy studies have revealed that BX430 binds to an allosteric site located

at the subunit interface at the top of the extracellular domain.[4][5] This binding prevents the

structural changes in the extracellular domain that are necessary for channel activation.[4]

An interesting characteristic of BX430 is its species selectivity. It is a potent antagonist of

human and zebrafish P2X4 receptors but has no effect on rat and mouse orthologs.[1][2][6]

This specificity has been attributed to a single amino acid difference at position 312 (human

numbering) within the allosteric binding pocket, which is an isoleucine in sensitive species and

a threonine in insensitive rodent species.[7][8]
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Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of BX430 with

P2X4 receptors across various experimental platforms.

Parameter Species Value (µM) Assay Reference

IC50 Human 0.54
Patch-clamp

electrophysiology
[1][2]

IC50 Human 0.46 ± 0.22
Patch-clamp

electrophysiology
[4]

IC50 Zebrafish 0.61 ± 0.66
Patch-clamp

electrophysiology
[4]

IC50 Rat >10 Not specified [9]

IC50 Mouse >10 Not specified [9]

IC50 Mouse >100 Calcium imaging [10]

Table 1: Inhibitory Potency (IC50) of BX430 on P2X4 Receptors

P2X Subtype Effect of BX430
Concentration

Tested
Reference

P2X1 No functional impact 10-100x its IC50 [1][2]

P2X2 No functional impact 10-100x its IC50 [1][2]

P2X3 No functional impact 10-100x its IC50 [1][2]

P2X5 No functional impact 10-100x its IC50 [1][2]

P2X7 No functional impact 10-100x its IC50 [1][2]

Table 2: Selectivity of BX430 for Human P2X Receptor Subtypes

Experimental Protocols
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Detailed methodologies for the key experiments used to characterize the allosteric modulation

of P2X4 by BX430 are outlined below.

Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through the P2X4 channel in

response to ATP, and the inhibitory effect of BX430.

Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human

P2X4 receptor (hP2X4-HEK293) are cultured in appropriate media.[2]

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed.[4]

External Solution: Contains (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2;

pH adjusted to 7.3 with NaOH.

Internal (Pipette) Solution: Contains (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH adjusted

to 7.3 with NaOH.

Drug Application: ATP (e.g., 50 µM) is applied to evoke P2X4 currents.[2] BX430 is co-

applied with ATP, often with a pre-incubation period, to assess its inhibitory effect.[2][11] The

reversibility of the inhibition is tested by a washout period.[2][11]

Data Analysis: The peak and total current amplitudes are measured and normalized to

control responses. Concentration-response curves are generated by fitting the data with a

logistic equation to determine the IC50 value.[2]

Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) upon P2X4

receptor activation.

Cell Culture: hP2X4-HEK293 cells or other suitable cell lines like 1321N1 astrocytoma cells

are used.[9] For studying native P2X4, human THP-1 cells differentiated into macrophages

can be employed.[1][2]

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as

Fluo-4 AM.[9]
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Fluorescence Measurement: A fluorescence microplate reader or a fluorescence microscope

is used to measure the fluorescence intensity over time. The change in intracellular calcium

is often represented as a fluorescence ratio.[10]

Experimental Procedure: A baseline fluorescence is established, after which ATP is added to

stimulate the P2X4 receptors and induce calcium influx. The effect of BX430 is determined

by pre-incubating the cells with the compound before ATP application.

Fluorescent Dye Uptake Assay (Pore Dilation)
This assay assesses the ability of BX430 to inhibit the pore dilation of the P2X4 receptor, a

phenomenon that occurs with prolonged ATP stimulation and is potentiated by ivermectin.

Cell Culture: hP2X4-HEK293 cells are used.

Assay Principle: The uptake of a large fluorescent dye, such as YO-PRO-1, through the

dilated P2X4 pore is measured.[2]

Procedure: Cells are incubated with ATP and ivermectin in the presence or absence of

BX430. The uptake of YO-PRO-1 is then quantified by measuring fluorescence.

Outcome: BX430 has been shown to effectively suppress ATP-evoked and ivermectin-

potentiated membrane permeabilization.[1][2]

Visualizations
The following diagrams illustrate key pathways and workflows related to the allosteric

modulation of P2X4 by BX430.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://ueaeprints.uea.ac.uk/id/eprint/97805/1/Fortuny_Gomez_Fountain_2024_PurinergicSignalling.pdf
https://www.benchchem.com/product/b15618263?utm_src=pdf-body
https://www.benchchem.com/product/b15618263?utm_src=pdf-body
https://www.researchgate.net/publication/271139756_Identification_and_Characterization_of_a_Selective_Allosteric_Antagonist_of_Human_P2X4_Receptor_Channels
https://www.benchchem.com/product/b15618263?utm_src=pdf-body
https://www.benchchem.com/product/b15618263?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25597706/
https://www.researchgate.net/publication/271139756_Identification_and_Characterization_of_a_Selective_Allosteric_Antagonist_of_Human_P2X4_Receptor_Channels
https://www.benchchem.com/product/b15618263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space
Plasma Membrane

Intracellular Space

ATP
P2X4 Receptor

Binds to
orthosteric site

BX430

Binds to
allosteric site

Ca²⁺ Influx

Channel
Opening

eNOS Activation

Leads to

Inflammasome ActivationContributes to

NO Production

IL-1β Release

Click to download full resolution via product page

Caption: P2X4 receptor signaling and inhibition by BX430.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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